(5Z)-3-(2-furylmethyl)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5Z)-3-(2-furylmethyl)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thiazolidinone ring, a pyrazole moiety, and a furan ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(2-furylmethyl)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the furan and pyrazole groups through various coupling reactions. Common reagents used in these steps include thioamides, aldehydes, and hydrazines, under conditions such as refluxing in organic solvents like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors to enhance reaction efficiency and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
The compound (5Z)-3-(2-furylmethyl)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The thiazolidinone ring can be reduced to thiazolidines.
Substitution: The pyrazole moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Electrophiles like halogens (Br2, Cl2) or nitro groups (NO2) in the presence of catalysts like iron (Fe) or aluminum chloride (AlCl3).
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Thiazolidines and related reduced forms.
Substitution: Halogenated or nitro-substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is explored for its potential therapeutic properties. Preliminary studies may focus on its activity against certain diseases or its ability to modulate biological pathways.
Industry
In industrial applications, the compound could be used as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its unique structure may impart desirable properties to the final products.
Mechanism of Action
The mechanism of action of (5Z)-3-(2-furylmethyl)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets would depend on the specific biological context and require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone core but different substituents.
Pyrazoles: Compounds with a pyrazole ring but lacking the thiazolidinone or furan groups.
Furans: Compounds with a furan ring but different additional functional groups.
Uniqueness
The uniqueness of (5Z)-3-(2-furylmethyl)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one lies in its combination of these three distinct moieties, which may confer unique chemical reactivity and biological activity not observed in simpler analogs.
This detailed article provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
623934-86-1 |
---|---|
Molecular Formula |
C29H27N3O3S2 |
Molecular Weight |
529.7 g/mol |
IUPAC Name |
(5Z)-3-(furan-2-ylmethyl)-5-[[3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H27N3O3S2/c1-19(2)18-35-25-12-11-21(14-20(25)3)27-22(16-32(30-27)23-8-5-4-6-9-23)15-26-28(33)31(29(36)37-26)17-24-10-7-13-34-24/h4-16,19H,17-18H2,1-3H3/b26-15- |
InChI Key |
XJLPGQQWLCRVLE-YSMPRRRNSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)C5=CC=CC=C5)OCC(C)C |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)C5=CC=CC=C5)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.